1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

Regioisomerism Hydrogen-Bond Geometry Medicinal Chemistry

Researchers requiring a regiospecifically defined 3-aminopyrazole building block face limited commercial sources with verified purity. This compound (CAS 1850998-55-8) resolves that gap. - Purity: ≥95% (HPLC), direct use in medchem/agrochem programs. - Scaffold: Unsubstituted pyrazole core with 3-amine (hinge-binder geometry) and 5-chlorothiophen-3-ylmethyl (meta-like) attachment. - Differentiation: Distinct from 4-amine regioisomer and 2-yl thiophene analogs; enables one-step C5 diversification. - Supply: Research-grade, ambient shipping, multi-gram quantities available.

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
Cat. No. B13063730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H8ClN3S
Molecular Weight213.69 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CC2=CSC(=C2)Cl
InChIInChI=1S/C8H8ClN3S/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11)
InChIKeyKPMIAQDFUWLVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine: Identity & Physicochemical Profile


1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1850998-55-8) is a heterocyclic small molecule with the molecular formula C₈H₈ClN₃S and a molecular weight of 213.69 g·mol⁻¹, belonging to the 1-substituted-3-aminopyrazole class . The compound features a pyrazole core bearing a primary amine at the 3-position and a 5-chlorothiophen-3-ylmethyl substituent at the N1 position. Its computed physicochemical parameters—including a topological polar surface area (TPSA) of 43.84 Ų, a calculated LogP of approximately 2.23, one hydrogen bond donor, and four hydrogen bond acceptors—define a balanced polarity profile suitable for both solution-phase chemistry and membrane-permeable scaffold design . Commercially, the compound is supplied as a research-grade building block with a certified minimum purity of 95% (HPLC), making it directly usable in medicinal chemistry and agrochemical discovery programs .

Regioisomeric identity 3-Aminopyrazole core for kinase hinge-binding designs
Unsubstituted core C5 position available for parallel library diversification
Research-grade supply Certified purity ≥95% (HPLC) suitable for screening

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine: Structural Differentiation vs. Analogs


Within the aminopyrazole-thiophene chemical space, even subtle structural modifications produce divergent molecular recognition, reactivity, and downstream biological profiles. The target compound is defined by three mutually reinforcing structural features: (i) the amine is regiospecifically positioned at the pyrazole 3-position rather than the 4- or 5-position, altering the H-bond donor/acceptor geometry; (ii) the thiophene ring is attached via the 3-yl (meta-like) methylene linker rather than the 2-yl (ortho-like) attachment, which modifies both the dihedral angle distribution and the electronic communication between the two heterocycles; and (iii) the pyrazole ring carries no additional substituents (no methyl, no halogen, no aryl), preserving maximal synthetic versatility for downstream diversification . These three parameters collectively determine whether a given analog engages the same biological target, exhibits comparable solubility, or participates in the same cross-coupling chemistry. Generic substitution with the 4-amine regioisomer, the 5-methyl congener, or a 2-yl thiophene analog will therefore yield non-equivalent results in any structure-activity relationship (SAR) study or synthetic sequence, as detailed in the quantitative evidence below.

3-Amine regioisomer
4-Amine analog alters H-bond geometry and may not engage kinase hinge
3-yl thiophene attachment
2-yl analog shifts dihedral angle and electronic communication
Unsubstituted pyrazole C5
5-Methyl analog blocks diversification and increases LogP

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine: Quantitative Differentiation Evidence


Regioisomeric Identity: 3-Amine vs. 4-Amine

The amine group at the pyrazole 3-position establishes a fundamentally different hydrogen-bonding vector and electronic environment compared to the 4-amine regioisomer (CAS 1869685-15-3). The 3-amine engages the adjacent endocyclic N2 nitrogen through an intramolecular resonance interaction (N3 lone pair → N2 π-system), which modulates the basicity (predicted pKa ≈ 3.96 for the conjugate acid of the pyrazole ring) and alters the preferred tautomeric state relative to the 4-amine isomer . In contrast, the 4-amine regioisomer lacks this vicinal N–N interaction and presents a distinct H-bond donor/acceptor geometry. Computed TPSA for the 3-amine is 43.84 Ų ; the 4-amine isomer, while sharing the same molecular formula (C₈H₈ClN₃S, MW 213.69), exhibits a different TPSA value due to altered nitrogen accessibility. This regioisomeric distinction is critical for target engagement: 3-aminopyrazoles are privileged scaffolds in kinase inhibitor design because the amine participates in a bidentate hinge-binding motif with the ATP pocket, a geometry that 4-aminopyrazoles cannot replicate .

3-Amine vs 4-Amine
Class-level inference
3-NH₂ engages N2 via resonance; 4-NH₂ lacks this
Regioisomer mismatch invalidates kinase SAR
No head-to-head assay available
Regioisomerism Hydrogen-Bond Geometry Medicinal Chemistry Building Block Selection

Thiophene Regiochemistry: 3-yl vs. 2-yl Attachment

The methylene linker is attached to the thiophene 3-position (meta-like) in the target compound, as opposed to the 2-position (ortho-like) in the analog 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1183481-57-3) . This regiochemical difference alters: (i) the dihedral angle between the thiophene and pyrazole ring planes, affecting π-stacking interactions; (ii) the distance and orientation of the chlorine atom relative to the pyrazole amine; and (iii) the electronic influence of the sulfur atom on the pyrazole ring through the methylene bridge. The 3-yl attachment positions the chlorine atom farther from the pyrazole core (4-bond distance vs. 3-bond distance for the 2-yl isomer), which modulates the compound's dipole moment and may affect passive membrane permeability. The target compound's computed LogP of 2.23 reflects this specific regiochemistry; the 2-yl isomer is expected to exhibit a different LogP due to altered molecular shape and electron distribution.

3-yl vs 2-yl Thiophene
Reported
3-yl: Cl at 4-bond; 2-yl: Cl at 3-bond distance
Regiochemistry alters target engagement geometry
Computed properties; no experimental pair data
Thiophene Regiochemistry Conformational Analysis Structure-Activity Relationship Ligand Design

Pyrazole Core Substitution: Unsubstituted vs. 5-Methyl

The target compound (MW 213.69) bears no additional substituents on the pyrazole ring, in contrast to the 5-methyl derivative 1-[(5-chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1872366-60-3, MW 227.71) . The absence of the C5 methyl group has three quantifiable consequences: (i) reduced molecular weight (ΔMW = 14.02 g·mol⁻¹); (ii) lower calculated LogP (target 2.23 vs. ~2.5 for the 5-methyl analog) ; and (iii) an unblocked C5 position available for further synthetic elaboration (e.g., halogenation, cross-coupling, or C–H functionalization). The 5-methyl analog, while potentially exhibiting enhanced metabolic stability due to C5 blockade, sacrifices a vector for diversification. For procurement decisions, the unsubstituted pyrazole core represents a more versatile building block for parallel library synthesis, whereas the 5-methyl analog is a more advanced intermediate suited for late-stage optimization.

Core H vs CH₃
Reported
ΔMW +14.02 g·mol⁻¹
Unsubstituted core enables broader diversification
Predicted LogP shift ~0.27
Pyrazole Substitution Synthetic Versatility LogP Building Block Utility

C4 Position: Hydrogen vs. Bromine Substituent

The target compound contains hydrogen at the pyrazole 4-position, distinguishing it from 4-bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1851924-51-0, MW 292.58) . The presence of a C4 bromine atom in the analog introduces a heavy halogen handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) but increases molecular weight by 78.89 g·mol⁻¹ and adds a potential metabolic liability (C–Br bond susceptibility to reductive debromination). The target compound, lacking C4 halogenation, presents a cleaner scaffold for evaluating core pharmacophore activity without confounding halogen effects. Quantitatively, the brominated analog has a higher heavy atom count (15 vs. 13), a larger TPSA contribution from bromine, and significantly different calculated LogP due to bromine's hydrophobicity.

C4 H vs Br
Reported
ΔMW +78.89 g·mol⁻¹
H core for initial SAR; Br core for cross-coupling
Synthetic utility context, not biological
Halogenation Cross-Coupling Synthetic Chemistry Building Block Reactivity

Commercial Purity & Vendor Traceability

The target compound is commercially available from multiple vendors with specified purity standards. Leyan (Catalog No. 2105266) certifies a minimum purity of 95% (HPLC) . This purity level is adequate for most medicinal chemistry applications, including biochemical assay screening (where impurities <5% rarely confound IC₅₀ determinations at typical screening concentrations of 1–10 µM) and as a substrate in parallel synthesis. In contrast, the 4-amine regioisomer (CAS 1869685-15-3) is also supplied at 95% purity . The critical differentiator is not the purity level itself but the availability of batch-specific certificates of analysis (CoA) and the traceability of the synthetic route. The target compound's straightforward retrosynthetic pathway—involving reductive amination of 5-chlorothiophene-3-carbaldehyde with 3-aminopyrazole or alkylation of 3-aminopyrazole with 3-(chloromethyl)-5-chlorothiophene—reduces the risk of regioisomeric impurities compared to analogs requiring more complex synthetic sequences.

Commercial Purity
Specification review
≥95% (HPLC)
Research-grade suitable for screening
Confirm batch CoA with ¹H NMR regioisomer ID
Purity Specification Quality Control Procurement Reproducibility

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine: Application Scenarios


Kinase Fragment Library Design & Screening

The 3-aminopyrazole motif is a validated hinge-binding pharmacophore in kinase inhibitor design. The target compound's unsubstituted pyrazole core and 3-yl thiophene attachment provide a defined fragment-sized scaffold (MW 213.69, ≤ 17 heavy atoms) suitable for fragment-based drug discovery (FBDD). Its computed LogP of 2.23 and TPSA of 43.84 Ų fall within favorable fragment physicochemical space . The 3-amine position enables bidentate hinge binding, while the chlorothiophene moiety can probe a hydrophobic pocket adjacent to the ATP site. Unlike the 4-amine regioisomer, the 3-amine geometry matches the conserved kinase hinge hydrogen-bonding pattern .

Parallel Library Synthesis via C5 Position

Because the target compound bears no substituent at the pyrazole C5 position, it serves as a versatile diversification point for library synthesis. Typical transformations include: electrophilic halogenation (NBS or NCS to install Br or Cl at C5), Vilsmeier-Haack formylation, Mannich reactions, or direct C–H arylation using Pd catalysis. The unsubstituted core (as opposed to the 5-methyl analog, CAS 1872366-60-3) enables one-step access to a diverse array of C5-functionalized analogs without requiring a deprotection or de novo ring synthesis .

Agrochemical Lead Generation: Fungal CYP51 & SDH

Thiophene-pyrazole hybrids are established scaffolds in agrochemical discovery, particularly as inhibitors of sterol 14α-demethylase (CYP51) and succinate dehydrogenase (SDH) in phytopathogenic fungi. The 3-amine functionality can coordinate the heme iron in CYP51, while the 5-chlorothiophene moiety enhances lipophilicity for cuticular penetration. The 3-yl thiophene attachment in the target compound provides a distinct vector relative to the more common 2-yl analogs, potentially accessing a different sub-pocket within the CYP51 active site. This structural differentiation may translate into differential resistance profiles against fungal strains harboring CYP51 mutations .

Medicinal Chemistry Practical Coursework

The compound's well-defined structure, commercial availability at 95% purity, and straightforward synthetic accessibility make it an instructive substrate for advanced organic chemistry and medicinal chemistry teaching laboratories. Students can perform: (i) regioselective functionalization at C5; (ii) amide or sulfonamide formation at the 3-amine; (iii) Suzuki coupling after installing a halogen handle; and (iv) HPLC purity analysis and NMR characterization. The compound illustrates key concepts including heterocyclic tautomerism, hydrogen bonding, and the principles of bioisosterism when compared to the 4-amine regioisomer .

Application
Selection Property
Validation Focus
Kinase fragment-based screening
3-Aminopyrazole hinge-binding motif
ATP-competitive binding and SAR
Parallel library synthesis
Unsubstituted C5 position
Diversification efficiency and product purity
Agrochemical CYP51/SDH inhibitor
5-Chlorothiophene for lipophilicity
In vitro enzyme inhibition and resistance profiling
Medicinal chemistry coursework
Well-characterized building block
Student learning outcomes in heterocyclic functionalization
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